molecular formula C17H18O2 B12300051 Ethyl 2-([11'-biphenyl]-4-yl)propanoate

Ethyl 2-([11'-biphenyl]-4-yl)propanoate

Cat. No.: B12300051
M. Wt: 254.32 g/mol
InChI Key: FNPDYHZIKDFYDA-UHFFFAOYSA-N
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Description

Ethyl 2-([11’-biphenyl]-4-yl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a biphenyl group, which consists of two connected benzene rings, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-([11’-biphenyl]-4-yl)propanoate can be synthesized through the esterification of 2-([11’-biphenyl]-4-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-([11’-biphenyl]-4-yl)propanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and conversion efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-([11’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Hydrolysis: 2-([11’-biphenyl]-4-yl)propanoic acid and ethanol.

    Reduction: 2-([11’-biphenyl]-4-yl)propanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-([11’-biphenyl]-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-([11’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid, which may interact with various biological pathways.

Comparison with Similar Compounds

Ethyl 2-([11’-biphenyl]-4-yl)propanoate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

    Methyl benzoate: An ester with a pleasant smell, used in perfumes and flavorings.

    Ethyl propanoate: Another ester with a fruity odor, used in the food industry.

The uniqueness of ethyl 2-([11’-biphenyl]-4-yl)propanoate lies in its biphenyl group, which imparts distinct chemical and physical properties compared to simpler esters.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 2-(4-phenylphenyl)propanoate

InChI

InChI=1S/C17H18O2/c1-3-19-17(18)13(2)14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

FNPDYHZIKDFYDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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